molecular formula C13H9BrFNO3S B12122389 Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate

Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate

Cat. No.: B12122389
M. Wt: 358.18 g/mol
InChI Key: WJKXHVYNQWAQSO-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse pharmacological properties and potential as bioactive agents. The presence of the thiophene ring, which contains a sulfur atom, contributes to the compound’s unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are tailored to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiophene ring plays a crucial role in its activity. It can form coordination complexes with metal ions, interfering with metal-dependent enzymes necessary for microbial growth and metabolism . Additionally, the compound’s hydrophobicity allows it to partition into the hydrophobic regions of microbial cell membranes, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, stability, and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H9BrFNO3S

Molecular Weight

358.18 g/mol

IUPAC Name

methyl 3-[(2-bromo-4-fluorobenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H9BrFNO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(15)6-9(8)14/h2-6H,1H3,(H,16,17)

InChI Key

WJKXHVYNQWAQSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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